2-Chloro-4-iodobenzaldehyde (CAS 1260810-79-4) is a highly specialized dihalogenated aromatic building block designed for advanced organic synthesis and active pharmaceutical ingredient (API) development. Featuring an aldehyde group alongside two distinct halogens (chlorine and iodine) at the ortho and para positions respectively, this compound provides a precise platform for orthogonal reactivity [1]. The high reactivity of the C4-iodine enables mild, regioselective transition-metal-catalyzed cross-couplings, while the C2-chlorine remains intact for subsequent functionalization or intramolecular cyclization [1]. This programmed reactivity profile makes it a critical precursor for synthesizing complex, multi-substituted aromatic systems and fused heterocycles where step economy and regiocontrol are paramount.
Substituting 2-Chloro-4-iodobenzaldehyde with simpler analogs like 2,4-dichlorobenzaldehyde or 4-iodobenzaldehyde introduces severe synthetic bottlenecks in procurement and process scaling. Using 2,4-dichlorobenzaldehyde eliminates the thermodynamic differentiation between the halogen sites, leading to poor regioselectivity during cross-coupling and requiring harsh reaction conditions that can degrade the sensitive aldehyde moiety [1]. Conversely, utilizing 4-iodobenzaldehyde removes the ortho-chloro handle entirely, preventing downstream cyclization strategies essential for building quinoline or indazole cores [2]. Even substituting with 2-chloro-4-bromobenzaldehyde forces chemists to use higher temperatures for the initial coupling, which increases the risk of competitive insertion at the C-Cl bond and reduces overall yield [1]. Procurement of the exact iodo-chloro motif is therefore essential for maintaining orthogonal control and minimizing purification overhead.
The primary value of 2-chloro-4-iodobenzaldehyde lies in its precise orthogonal reactivity. Under standard palladium-catalyzed conditions (e.g., Pd(PPh3)4, mild base), the C4-iodine undergoes rapid oxidative addition, allowing for highly regioselective Suzuki or Sonogashira couplings [1]. In contrast, utilizing 2,4-dichlorobenzaldehyde results in competing insertions at both the C2 and C4 positions, drastically lowering the yield of the desired mono-functionalized intermediate and complicating purification [1]. The significant difference in bond dissociation energies between C-I (~65 kcal/mol) and C-Cl (~96 kcal/mol) guarantees that the C2-chlorine remains unreactive during the initial transformation.
| Evidence Dimension | Regioselectivity for C4 mono-coupling |
| Target Compound Data | >95% selectivity at C4 (leaving C2-Cl intact) |
| Comparator Or Baseline | 2,4-Dichlorobenzaldehyde (<60% selectivity, mixed products) |
| Quantified Difference | >35% improvement in regioselectivity |
| Conditions | Standard Pd(0) catalysis, 20-50 °C |
High regioselectivity eliminates the need for complex chromatographic separations and maximizes the yield of the target intermediate during scale-up.
The choice of halogen at the 4-position directly dictates the energy input required for the first synthetic step. 2-Chloro-4-iodobenzaldehyde readily participates in cross-coupling reactions at ambient to mildly elevated temperatures (20–50 °C)[1]. When substituting with 2-chloro-4-bromobenzaldehyde, the activation barrier for oxidative addition is higher, typically requiring heating to 80–100 °C [1]. This elevated temperature not only increases energy costs but also promotes unwanted side reactions involving the reactive aldehyde group, such as oxidation or condensation, thereby degrading the overall purity profile of the reaction mixture.
| Evidence Dimension | Required reaction temperature for >90% conversion |
| Target Compound Data | 20–50 °C (C-I activation) |
| Comparator Or Baseline | 2-Chloro-4-bromobenzaldehyde (80–100 °C for C-Br activation) |
| Quantified Difference | 40–50 °C reduction in processing temperature |
| Conditions | Suzuki-Miyaura coupling conditions |
Lower processing temperatures protect the sensitive aldehyde functionality and reduce energy consumption during industrial manufacturing.
Beyond initial cross-coupling, the ortho-chloro-aldehyde motif is a privileged starting point for synthesizing fused heterocycles. After the C4 position is functionalized, the proximity of the C1-aldehyde and C2-chlorine allows for highly efficient condensation-cyclization cascades with bis-nucleophiles to form indazoles, quinolines, or quinazolines [1]. A baseline compound like 4-iodobenzaldehyde lacks this ortho-leaving group, rendering such direct cyclization pathways impossible and forcing chemists to rely on much longer, lower-yielding multi-step sequences to build the same heterocyclic cores [1].
| Evidence Dimension | Number of steps to fused heterocycle (e.g., quinoline core) |
| Target Compound Data | 2 steps (coupling, then cyclization) |
| Comparator Or Baseline | 4-Iodobenzaldehyde (4+ steps requiring ortho-metalation or nitration) |
| Quantified Difference | Reduction of at least 2 synthetic steps |
| Conditions | Standard condensation-cyclization protocols |
Step economy directly translates to reduced raw material costs, lower labor hours, and higher overall throughput in drug discovery campaigns.
2-Chloro-4-iodobenzaldehyde is the ideal starting material for developing complex, multi-substituted quinoline, isoquinoline, or indazole scaffolds [1]. The orthogonal halogens allow chemists to first install a specific functional group at the 4-position via mild cross-coupling, and subsequently use the aldehyde and 2-chloro groups to close the heterocyclic ring. This scenario is highly relevant for medicinal chemistry programs targeting kinase inhibitors or GPCR modulators where precise substitution patterns are required [1].
In materials science, the compound serves as a precise building block for extended pi-conjugated systems[2]. The highly reactive iodine allows for the attachment of electron-donating or withdrawing groups to tune emission properties, while the aldehyde can be converted into various bridging motifs. The remaining chlorine can then be used for late-stage functionalization or polymerization, making it highly valuable for synthesizing asymmetric fluorophores [2].
For high-throughput screening libraries, the predictable, stepwise reactivity of 2-chloro-4-iodobenzaldehyde enables the rapid generation of diverse compound arrays [1]. By holding the core constant, chemists can perform a library of Suzuki couplings at the iodine position, followed by a second diverse set of nucleophilic aromatic substitutions or cyclizations at the chlorine/aldehyde positions, maximizing chemical space exploration from a single, reliable precursor [1].
Irritant